molecular formula C12H15NO B14139672 1-(1H-Indol-1-yl)-2-methylpropan-2-ol

1-(1H-Indol-1-yl)-2-methylpropan-2-ol

Cat. No.: B14139672
M. Wt: 189.25 g/mol
InChI Key: HBMZONNCGDLKAJ-UHFFFAOYSA-N
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Description

1-(1H-Indol-1-yl)-2-methylpropan-2-ol is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Indol-1-yl)-2-methylpropan-2-ol typically involves the reaction of indole with a suitable alkylating agent. One common method is the alkylation of indole with 2-bromo-2-methylpropan-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Indol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The indole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the indole ring.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(1H-Indol-1-yl)-2-methylpropan-2-one.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(1H-Indol-1-yl)-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1H-Indol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound with a simpler structure.

    1-Methylindole: An indole derivative with a methyl group at the nitrogen atom.

    2-Methylindole: An indole derivative with a methyl group at the 2-position of the ring.

Uniqueness

1-(1H-Indol-1-yl)-2-methylpropan-2-ol is unique due to the presence of the 2-methylpropan-2-ol group attached to the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-indol-1-yl-2-methylpropan-2-ol

InChI

InChI=1S/C12H15NO/c1-12(2,14)9-13-8-7-10-5-3-4-6-11(10)13/h3-8,14H,9H2,1-2H3

InChI Key

HBMZONNCGDLKAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=CC2=CC=CC=C21)O

Origin of Product

United States

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